Cas no 1807503-90-7 (Ald-Ph-PEG2-NH-Boc)

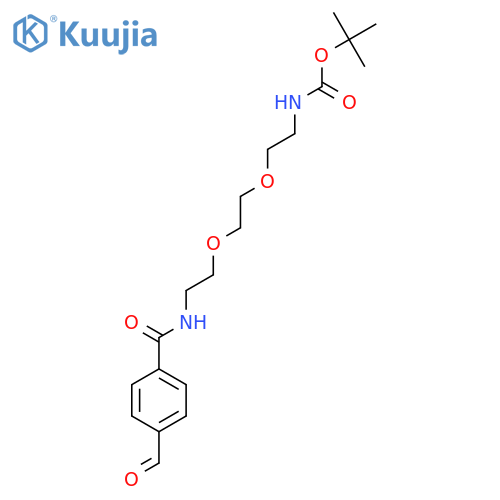

Ald-Ph-PEG2-NH-Boc structure

商品名:Ald-Ph-PEG2-NH-Boc

Ald-Ph-PEG2-NH-Boc 化学的及び物理的性質

名前と識別子

-

- Ald-Ph-PEG2-NH-Boc

- Ald-Ph-PEG2-NHBoc

- Ald-Ph-PEG3-NHBoc

- DF-PEG2-NH-Boc

- DA-60901

- BP-22382

- 1807503-90-7

- DTXSID701123127

- tert-butyl (2-(2-(2-(4-formylbenzamido)ethoxy)ethoxy)ethyl)carbamate

- HY-140636

- AKOS040741073

- F82569

- 5,8-Dioxa-2,11-diazadodecanoic acid, 12-(4-formylphenyl)-12-oxo-, 1,1-dimethylethyl ester

- CS-0114735

- MS-26223

- tert-butyl N-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate

-

- インチ: 1S/C19H28N2O6/c1-19(2,3)27-18(24)21-9-11-26-13-12-25-10-8-20-17(23)16-6-4-15(14-22)5-7-16/h4-7,14H,8-13H2,1-3H3,(H,20,23)(H,21,24)

- InChIKey: MSCITXKKGMUNOD-UHFFFAOYSA-N

- ほほえんだ: O(C(NCCOCCOCCNC(C1C=CC(C=O)=CC=1)=O)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 380.19473662g/mol

- どういたいしつりょう: 380.19473662g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 27

- 回転可能化学結合数: 13

- 複雑さ: 456

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 103

じっけんとくせい

- 色と性状: Solid powder

Ald-Ph-PEG2-NH-Boc セキュリティ情報

- シグナルワード:Warning

- ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

Ald-Ph-PEG2-NH-Boc 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22382-500mg |

Ald-Ph-PEG2-NH-Boc |

1807503-90-7 | 95% | 500mg |

9262.0CNY | 2021-07-14 | |

| Apollo Scientific | BIPG1021-100mg |

Ald-Ph-PEG2-NHBoc |

1807503-90-7 | 100mg |

£404.00 | 2023-09-01 | ||

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BHX-11-1g |

Ald-Ph-PEG2-NHBoc |

1807503-90-7 | 95.00% | 1g |

¥3450.0 | 2021-09-26 | |

| Chemenu | CM339344-100mg |

Ald-Ph-PEG2-NH-Boc |

1807503-90-7 | 95%+ | 100mg |

$*** | 2023-03-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22382-500mg |

Ald-Ph-PEG2-NH-Boc |

1807503-90-7 | 95% | 500mg |

9262CNY | 2021-05-07 | |

| Aaron | AR00I0W3-1g |

Ald-Ph-PEG2-NHBoc |

1807503-90-7 | 95% | 1g |

$752.00 | 2025-01-25 | |

| A2B Chem LLC | AI39863-250mg |

Ald-ph-peg2-nhboc |

1807503-90-7 | 95% | 250mg |

$273.00 | 2024-04-20 | |

| A2B Chem LLC | AI39863-100mg |

Ald-ph-peg2-nhboc |

1807503-90-7 | 95% | 100mg |

$179.00 | 2024-04-20 | |

| 1PlusChem | 1P00I0NR-100mg |

Ald-ph-peg2-nhboc |

1807503-90-7 | 95% | 100mg |

$332.00 | 2024-06-18 | |

| Aaron | AR00I0W3-250mg |

Ald-Ph-PEG2-NHBoc |

1807503-90-7 | 95% | 250mg |

$376.00 | 2025-01-25 |

Ald-Ph-PEG2-NH-Boc 関連文献

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

1807503-90-7 (Ald-Ph-PEG2-NH-Boc) 関連製品

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 857369-11-0(2-Oxoethanethioamide)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1807503-90-7)Ald-Ph-PEG2-NH-Boc

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):249.0/383.0/767.0